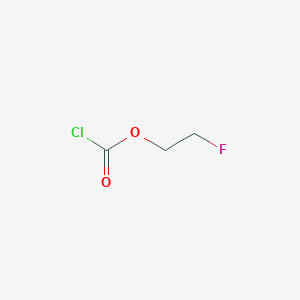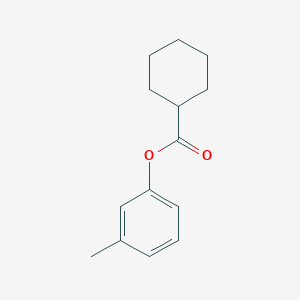
3-Methylphenyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl cyclohexanecarboxylate is a chemical compound that is widely used in scientific research. It is also known as Methyl 3-cyclohexyl-3-phenylpropanoate or MCPP. This compound is a white crystalline powder that has a molecular weight of 236.33 g/mol. It is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of 3-Methylphenyl cyclohexanecarboxylate is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs in the body. By inhibiting these enzymes, 3-Methylphenyl cyclohexanecarboxylate can alter the pharmacokinetics of other drugs.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methylphenyl cyclohexanecarboxylate are not well documented. However, it is believed to have a low toxicity profile and is not considered to be harmful to humans or animals at low concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methylphenyl cyclohexanecarboxylate in lab experiments is its high purity. This compound is readily available from commercial sources and is relatively inexpensive. Additionally, it has a long shelf life and is stable under normal storage conditions.
One of the limitations of using 3-Methylphenyl cyclohexanecarboxylate in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions and may require the use of organic solvents.
Direcciones Futuras
There are several future directions for the use of 3-Methylphenyl cyclohexanecarboxylate in scientific research. One potential area of research is the development of new drugs that target cytochrome P450 enzymes. Another area of research is the synthesis of new compounds that are based on the structure of 3-Methylphenyl cyclohexanecarboxylate. Finally, there is potential for the use of this compound in the study of drug interactions and drug metabolism in the body.
Métodos De Síntesis
The synthesis of 3-Methylphenyl cyclohexanecarboxylate can be achieved through several methods. One of the most commonly used methods is the esterification of 3-methylphenol and cyclohexanecarboxylic acid. This reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated under reflux conditions for several hours until the desired product is obtained.
Aplicaciones Científicas De Investigación
3-Methylphenyl cyclohexanecarboxylate has several applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reference standard for the analysis of other compounds. Additionally, this compound is used in the study of drug metabolism and pharmacokinetics.
Propiedades
Número CAS |
18731-59-4 |
|---|---|
Nombre del producto |
3-Methylphenyl cyclohexanecarboxylate |
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(3-methylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
Clave InChI |
WSOGYYKXYMIDJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCCCC2 |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)C2CCCCC2 |
Otros números CAS |
18731-59-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



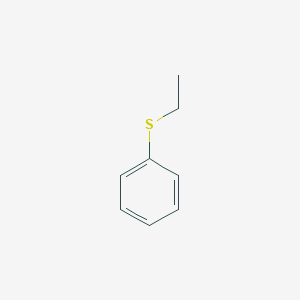
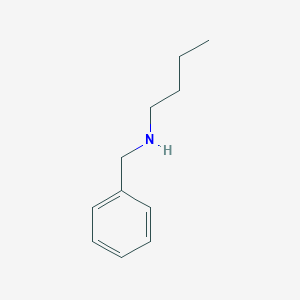
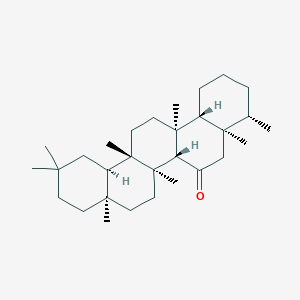
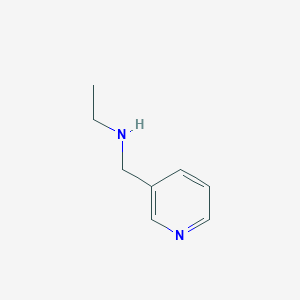
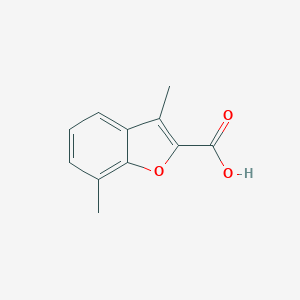
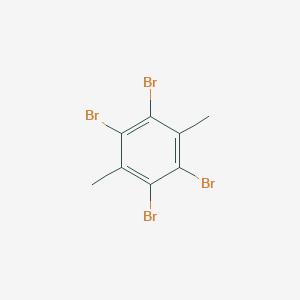
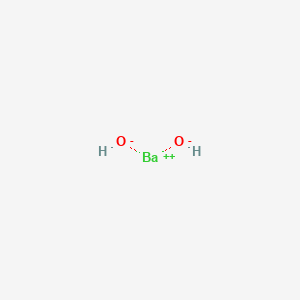
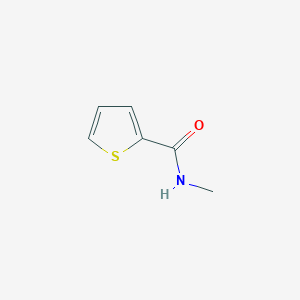
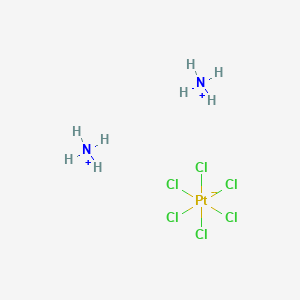
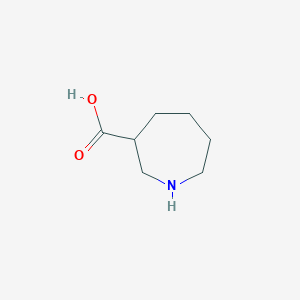
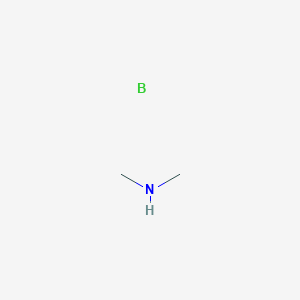
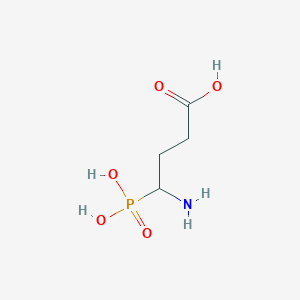
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
